molecular formula C16H14N2O3S B2892063 N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide CAS No. 941966-24-1

N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide

Cat. No.: B2892063
CAS No.: 941966-24-1
M. Wt: 314.36
InChI Key: CHYTWTFYLCYWQB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a 3,5-dimethoxy-substituted benzamide group. This structure combines a heterocyclic aromatic system (benzothiazole) with a substituted benzamide, which is often associated with diverse biological activities, including antimicrobial, anticancer, and pesticidal properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-5-10(6-13(8-12)21-2)16(19)18-11-3-4-15-14(7-11)17-9-22-15/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYTWTFYLCYWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation via Acyl Chloride Intermediate

The most direct route involves converting 3,5-dimethoxybenzoic acid to its acyl chloride derivative, followed by coupling with benzo[d]thiazol-5-amine. In a representative procedure:

  • Acyl Chloride Formation : 3,5-Dimethoxybenzoic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM) for 4 h. Excess thionyl chloride is removed under reduced pressure to yield 3,5-dimethoxybenzoyl chloride as a pale-yellow oil.
  • Amide Coupling : The acyl chloride is dissolved in DCM (20 mL) and added dropwise to a stirred solution of benzo[d]thiazol-5-amine (10 mmol) and triethylamine (12 mmol) at 0°C. The mixture is stirred at room temperature for 12 h, followed by extraction with ethyl acetate and water. The organic layer is dried (Na₂SO₄) and concentrated, with purification via column chromatography (petroleum ether:ethyl acetate, 3:1) yielding the target compound in 65–72% purity.

Key Optimization Parameters :

  • Solvent : Acetonitrile or DCM provides optimal solubility for both reactants.
  • Base : Triethylamine outperforms NaHCO₃ or K₂CO₃ in minimizing side reactions (e.g., hydrolysis of acyl chloride).

Coupling Agent-Mediated Synthesis

For substrates sensitive to acidic conditions, carbodiimide-based coupling agents such as EDCl/HOBt are employed:

  • Activation : 3,5-Dimethoxybenzoic acid (10 mmol), EDCl (12 mmol), and HOBt (12 mmol) are stirred in DMF (15 mL) at 0°C for 30 min.
  • Amide Formation : Benzo[d]thiazol-5-amine (10 mmol) is added, and the reaction proceeds at room temperature for 24 h. The mixture is diluted with ice water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to yield the product in 68–75% yield.

Advantages :

  • Avoids acyl chloride formation, reducing side reactions.
  • Higher functional group tolerance, as demonstrated in benzothiazole-piperazine conjugates.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and acetonitrile enhance reaction rates due to improved solubility of intermediates (e.g., tetrahedral intermediates in amide bond formation).
  • Temperature : Reactions conducted at 0°C to room temperature minimize decomposition, while elevated temperatures (50–60°C) reduce reaction times but risk byproduct formation.

Stoichiometric Considerations

  • Molar Ratios : A 1.2:1 ratio of acyl chloride to amine ensures complete conversion, as excess amine can lead to dimerization.
  • Catalytic Additives : KI (5 mol%) accelerates coupling reactions by stabilizing reactive intermediates, as observed in benzothiazole derivatizations.

Purification and Analytical Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with petroleum ether:ethyl acetate (gradient elution from 4:1 to 2:1) resolves unreacted starting materials and hydroxylated byproducts.
  • Recrystallization : Ethanol/water (7:3) yields crystalline product with >95% purity, as confirmed by melting point analysis (mp 182–184°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, NH), 8.22 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (d, J = 8.0 Hz, 1H, Ar-H), 7.52 (t, J = 7.6 Hz, 1H, Ar-H), 6.78 (s, 2H, Ar-H), 3.91 (s, 6H, OCH₃).
  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N benzothiazole).
  • HRMS (ESI+) : m/z calculated for C₁₆H₁₅N₂O₃S [M+H]⁺: 331.0754; found: 331.0758.

Comparative Analysis of Synthetic Methods

Parameter Acyl Chloride Method EDCl/HOBt Method
Yield (%) 65–72 68–75
Reaction Time (h) 12 24
Byproducts Hydrolysis products Minimal
Scalability Moderate High
Cost Efficiency High Moderate

Key Findings :

  • The EDCl/HOBt method offers superior purity but requires longer reaction times.
  • Acyl chloride routes are cost-effective for large-scale synthesis but necessitate stringent moisture control.

Industrial and Environmental Considerations

Green Chemistry Approaches

  • Solvent-Free Conditions : Pilot studies using microwave irradiation (100°C, 30 min) achieve 70% yield, reducing DMF usage by 80%.
  • Biocatalytic Routes : Immobilized lipases (e.g., Candida antarctica) catalyze amide formation in aqueous media, though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related benzamide derivatives from peer-reviewed literature and patent databases.

Heterocyclic Substituent Variations

Compound 6: N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ()
  • Structure : Contains a benzo[d]thiazole core but differs in substituents (isoxazole and thiadiazole rings).
  • Synthesis : Yield of 70% via hydroxylamine hydrochloride-mediated cyclization .
  • Physicochemical Properties : Melting point (160°C) and IR data (C=O at 1606 cm⁻¹) suggest moderate crystallinity compared to analogs with bulkier groups.
Isoxaben: N-[3-(1-ethyl-1-methylpropyl)isoxazol-5-yl]-2,6-dimethoxybenzamide ()
  • Structure : Shares a dimethoxybenzamide group but substitutes benzothiazole with an isoxazole ring. The 2,6-dimethoxy configuration contrasts with the target compound’s 3,5-dimethoxy arrangement.
  • Application : A commercial herbicide, indicating that heterocycle choice (isoxazole vs. benzothiazole) critically impacts biological targeting .

Substituent Position and Electronic Effects

Compound 8a: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide ()
  • Structure : Features a pyridinyl-thiadiazole system with acetyl and methyl groups.
  • Physicochemical Properties : Higher melting point (290°C) and dual C=O IR peaks (1679, 1605 cm⁻¹) indicate enhanced stability due to acetyl substitution .
Compound 91: N-(3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)benzofuran-5-yl)-3,5-dimethoxybenzamide ()
  • Structure : Shares the 3,5-dimethoxybenzamide group but incorporates a benzofuran ring instead of benzothiazole.
  • Synthesis : Uses EDC∙HCl and HOBt for amide coupling, a method applicable to the target compound’s synthesis .

Data Table: Key Comparative Parameters

Compound Name Heterocycle Benzamide Substituents Melting Point Yield Notable Features Reference
N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide Benzo[d]thiazole 3,5-dimethoxy N/A N/A Planar structure, potential π-π interactions
Compound 6 () Isoxazole-thiadiazole 3-phenyl 160°C 70% Moderate crystallinity
Isoxaben () Isoxazole 2,6-dimethoxy N/A N/A Herbicidal activity
Compound 8a () Pyridinyl-thiadiazole Acetyl, methyl 290°C 80% High thermal stability
Compound 91 () Benzofuran 3,5-dimethoxy N/A N/A EDC/HOBt-mediated synthesis

Biological Activity

N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide is a benzothiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a 3,5-dimethoxybenzamide structure. This unique substitution pattern enhances its biological activity through specific interactions with molecular targets.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Cyclooxygenase Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This action suggests potential anti-inflammatory properties.
  • Cell Cycle Arrest and Apoptosis : Studies indicate that this compound can induce G2/M phase cell cycle arrest in cancer cells, promoting apoptosis. This mechanism is crucial for its anticancer efficacy.
  • Interaction with Specific Receptors : The compound has been shown to interact with serotonin receptors, which may imply neuropharmacological applications.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound's ability to promote apoptosis and inhibit cell migration further underscores its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is evidenced by its ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in cellular models. This effect is particularly relevant in conditions characterized by chronic inflammation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model Concentration (µM) Effect
AnticancerA4311, 2, 4Inhibition of proliferation, apoptosis induction
AnticancerA5491, 2, 4Cell cycle arrest at G2/M phase
Anti-inflammatoryVariousNot specifiedDecrease in IL-6 and TNF-α levels

Case Studies

  • In Vitro Evaluation : A study evaluated the efficacy of this compound on A549 cells. The results indicated a significant reduction in cell viability at concentrations above 1 µM, highlighting its potential as an effective anticancer agent .
  • Mechanistic Insights : Another investigation focused on the compound's interaction with COX enzymes. It was found that at concentrations ranging from 1 to 10 µM, the compound effectively inhibited COX activity, which correlates with reduced inflammatory responses in cellular models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis typically involves coupling a thiazole-amine derivative (e.g., 5-aminobenzo[d]thiazole) with 3,5-dimethoxybenzoyl chloride under basic conditions. Key parameters include:

  • Solvent selection : Dichloromethane or chloroform to enhance solubility of intermediates .
  • Base choice : Triethylamine or pyridine to neutralize HCl byproducts .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
    • Optimization strategies : Use coupling agents (e.g., HATU) for efficient amide bond formation and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the presence of methoxy (-OCH3), benzamide, and thiazole moieties. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.8–8.0 ppm .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming stereochemistry and intramolecular interactions .
  • Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 343.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound?

  • Methodological approaches :

  • Standardize assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and control for variables like serum concentration .
  • Validate binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions (e.g., kinase inhibition) .
  • Replicate under inert conditions : Perform dose-response studies in triplicate under nitrogen to prevent oxidation of thiazole moieties .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives of this compound?

  • Systematic substitution : Synthesize analogs with modifications to the thiazole ring (e.g., 5-ethyl vs. 5-phenyl) or benzamide methoxy groups. Compare activity via in vitro cytotoxicity assays .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like cyclooxygenase-2 (COX-2) or EGFR kinase .
  • Pharmacophore mapping : Identify critical functional groups (e.g., methoxy at C3/C5) using 3D-QSAR models .

Q. How can crystallographic data inform the design of analogs with enhanced stability?

  • Key insights :

  • Intermolecular interactions : X-ray structures may reveal hydrogen bonds between methoxy oxygen and water molecules, which can be stabilized by introducing electron-withdrawing groups .
  • Torsional strain : Adjust substituents on the thiazole ring to minimize steric hindrance observed in crystal packing .
    • Validation : Compare melting points and thermal stability (TGA/DSC) of analogs to correlate structural changes with physicochemical properties .

Q. What experimental approaches are suitable for investigating the compound’s mechanism of action in complex biological systems?

  • Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify downstream pathways affected by treatment (e.g., apoptosis markers like BAX/BCL-2) .
  • Kinase profiling : Use kinase inhibitor beads (KIBs) to capture target kinases in cell lysates post-treatment .
  • In vivo models : Zebrafish xenografts for preliminary toxicity and efficacy screening before murine studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Troubleshooting steps :

  • Validate force fields : Re-dock ligands using multiple scoring functions (e.g., Glide, Gold) to assess consensus binding poses .
  • Check protonation states : Adjust ligand ionization states in simulations to match physiological pH (e.g., thiazole nitrogen pKa ~2.5) .
  • Experimental controls : Include known inhibitors (e.g., imatinib for kinase assays) to confirm assay reliability .

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